molecular formula C4H6ClN5 B3053331 5-Chloro-3-hydrazinylpyridazin-4-amine CAS No. 53180-75-9

5-Chloro-3-hydrazinylpyridazin-4-amine

Cat. No.: B3053331
CAS No.: 53180-75-9
M. Wt: 159.58 g/mol
InChI Key: HRPIEXYZPPSOQL-UHFFFAOYSA-N
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Description

5-Chloro-3-hydrazinylpyridazin-4-amine: is a chemical compound with the molecular formula C4H6ClN5 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-hydrazinylpyridazin-4-amine typically involves the chlorination of 3-hydrazinylpyridazin-4-amine. One common method includes the reaction of 3-hydrazinylpyridazin-4-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Hydrazinylpyridazin-4-amine+SOCl2This compound+HCl+SO2\text{3-Hydrazinylpyridazin-4-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-Hydrazinylpyridazin-4-amine+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-hydrazinylpyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of pyridazinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted pyridazines.

Scientific Research Applications

Chemistry: 5-Chloro-3-hydrazinylpyridazin-4-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It exhibits biological activities that make it a candidate for further investigation in the treatment of various diseases.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydrazinylpyridazin-4-amine involves its interaction with biological targets, such as enzymes and receptors. The chlorine atom and hydrazinyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Hydrazinylpyridazin-4-amine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    5-Chloro-3-methylpyridazin-4-amine: Substitution of the hydrazinyl group with a methyl group alters its chemical properties and applications.

Uniqueness: 5-Chloro-3-hydrazinylpyridazin-4-amine is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-chloro-3-hydrazinylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-2-1-8-10-4(9-7)3(2)6/h1H,7H2,(H2,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPIEXYZPPSOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)NN)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291759
Record name 5-chloro-3-hydrazinylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53180-75-9
Record name NSC77841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-3-hydrazinylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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